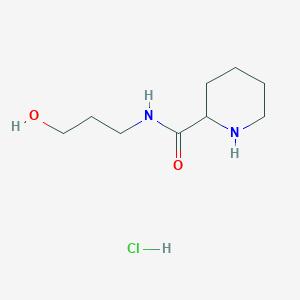![molecular formula C27H23N3O6 B1466002 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid CAS No. 204322-92-9](/img/structure/B1466002.png)
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid is a useful research compound. Its molecular formula is C27H23N3O6 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Scientific Research
Enzymatic Reactions and Bioremediation
Complex organic compounds often serve as substrates or inhibitors in enzymatic reactions. For example, enzyme-mediated degradation of organic pollutants is a critical area of research, particularly in environmental biotechnology. Compounds with intricate structures similar to the specified chemical could be investigated for their potential roles in enhancing the efficiency of bioremediation processes, either as mediators that facilitate the breakdown of recalcitrant pollutants or as model compounds to study the mechanisms of enzymatic action and inhibition (Husain & Husain, 2007).
Pharmacological Research
In pharmacology, detailed investigation of complex molecules can lead to the discovery of new drugs or therapeutic agents. Molecules with specific functional groups and stereochemistry may interact with biological targets in unique ways, leading to innovative treatments for various diseases. Research into compounds like chlorogenic acid, for example, has shown diverse pharmacological activities, including antioxidant, antibacterial, and anti-inflammatory effects, which highlight the potential therapeutic roles of complex organic molecules (Naveed et al., 2018).
Analytical and Bioanalytical Applications
The development of analytical methods for detecting and quantifying chemical compounds in biological systems is another vital area of research. Complex organic molecules can serve as standards or reagents in developing new analytical techniques, including chromatography, mass spectrometry, and spectrophotometry. These methods are essential for understanding the pharmacokinetics, distribution, metabolism, and excretion (ADME) of pharmaceuticals and for monitoring environmental pollutants (Munteanu & Apetrei, 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminoethylamine with 9H-fluoren-9-ylmethoxycarbonyl chloride to form the intermediate, which is then reacted with 2,4-dioxoquinazoline-1-acetic acid to yield the final product.", "Starting Materials": [ "2-aminoethylamine", "9H-fluoren-9-ylmethoxycarbonyl chloride", "2,4-dioxoquinazoline-1-acetic acid" ], "Reaction": [ "Step 1: 2-aminoethylamine is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dioxolan-4-one.", "Step 2: The intermediate is then reacted with 2,4-dioxoquinazoline-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product, 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid." ] } | |
CAS番号 |
204322-92-9 |
分子式 |
C27H23N3O6 |
分子量 |
485.5 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid |
InChI |
InChI=1S/C27H23N3O6/c28-12-13-29-25(33)24-20(10-5-11-22(24)30(27(29)35)14-23(31)32)26(34)36-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15,28H2,(H,31,32) |
InChIキー |
UERYYFXGRSOTPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



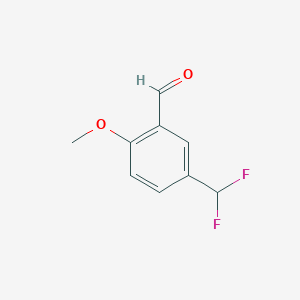

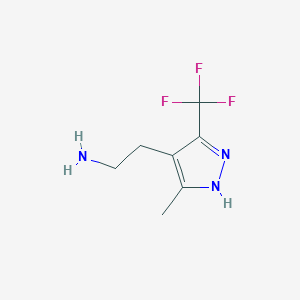

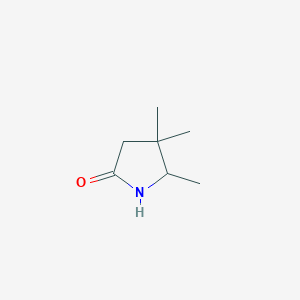

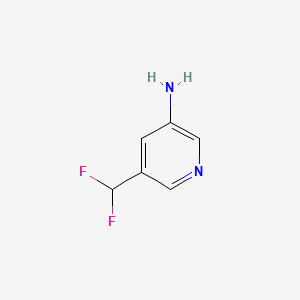



![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)


